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Compound of Interest

Compound Name: 1H-imidazol-1-ylmethanol

Cat. No.: B1586968

An In-Depth Technical Guide to the Solubility of 1H-imidazol-1-ylmethanol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its
developability, influencing everything from formulation strategies to in vivo bioavailability. 1H-
imidazol-1-ylmethanol, a heterocyclic compound featuring both a polar imidazole ring and a
hydrogen-bonding hydroxymethyl group, presents a unique solubility profile that is of significant
interest to researchers and drug development professionals. This technical guide provides a
comprehensive analysis of the factors governing the solubility of 1H-imidazol-1-yImethanol. It
synthesizes theoretical principles with practical, field-proven experimental methodologies. We
will explore the molecule's physicochemical properties, predict its behavior in a range of solvent
classes, and provide a detailed, self-validating protocol for the experimental determination of its
thermodynamic solubility. This document is designed to serve as an authoritative resource for
scientists navigating the challenges of pre-formulation and lead optimization.

Introduction to 1H-imidazol-1-ylmethanol
Chemical Structure and Significance

1H-imidazol-1-ylmethanol is a small organic molecule characterized by a five-membered
imidazole ring, to which a hydroxymethyl (-CH2OH) group is attached at the N1 position. The
imidazole moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous biologically
active compounds, including the essential amino acid histidine. Its ability to act as both a
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hydrogen bond donor and acceptor, and its capacity for protonation, make it a versatile
functional group in molecular interactions. The addition of the hydroxymethyl group further
enhances its polarity and hydrogen-bonding potential, suggesting a favorable interaction profile
with polar media.

Key Physicochemical Properties

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility.
The key physicochemical descriptors for 1H-imidazol-1-ylmethanol are summarized below.
These properties, particularly its low lipophilicity (XLogP3) and capacity for hydrogen bonding,
are foundational to its solubility behavior.

Property Value Source

Molecular Formula CaHeN20 PubChem[1]
Molecular Weight 98.10 g/mol PubChem[1]
XLogP3 (Lipophilicity) -0.6 PubChem[1]
Hydrogen Bond Donors 1 PubChem[1]
Hydrogen Bond Acceptors 3 PubChem[1]
Topological Polar Surface Area  38.1 A2 PubChem[1]

Theoretical Principles of Solubility
The "Like Dissolves Like" Paradigm

The principle of "like dissolves like" is a cornerstone of solubility theory, stating that a solute will
dissolve best in a solvent that has a similar polarity.[2][3] Polar solutes, like 1H-imidazol-1-
ylmethanol, exhibit strong dipole-dipole interactions and are capable of hydrogen bonding.
They therefore dissolve readily in polar solvents that can engage in similar intermolecular
forces. Conversely, they are poorly soluble in nonpolar solvents, which primarily interact
through weaker van der Waals forces.

Influence of Polarity and Hydrogen Bonding
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The solubility of 1H-imidazol-1-ylmethanol in polar protic solvents is dominated by its ability to
form intermolecular hydrogen bonds.[4] The hydroxyl group (-OH) is a potent hydrogen bond
donor, while the oxygen atom and the two nitrogen atoms of the imidazole ring act as hydrogen
bond acceptors.[1] In a solvent like water, a robust network of hydrogen bonds can form
between the solute and solvent molecules, overcoming the solute-solute interactions within the
crystal lattice and leading to dissolution.[4]
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Diagram of H-Bonding between 1H-imidazol-1-ylmethanol and Water.
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The Critical Role of pH for lonizable Compounds

For compounds with ionizable functional groups, solubility in aqueous media is highly
dependent on pH.[5] The imidazole ring is basic, with a pKa of its conjugate acid (the
imidazolium ion) typically around 7.0.[6] In agueous solutions with a pH below the pKa, the
imidazole ring will become protonated, forming a positively charged imidazolium cation. This
ionic form interacts much more strongly with polar water molecules, leading to a dramatic
increase in aqueous solubility. This behavior is a key consideration for developing oral
formulations, as the compound will experience a wide range of pH environments in the
gastrointestinal tract.

Predicted Solubility Profile of 1H-imidazol-1-
yimethanol

Based on the theoretical principles outlined above, we can predict the qualitative solubility of
1H-imidazol-1-yImethanol across different solvent classes.

e Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. These
solvents are strong hydrogen bond donors and acceptors, allowing for favorable interactions
with the hydroxymethyl group and imidazole nitrogens of the solute.[7]

e Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to high solubility is
predicted. While these solvents cannot donate hydrogen bonds, they are strong acceptors
and have high polarity, allowing for effective solvation through dipole-dipole interactions.

e Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility or insolubility is expected. The
large mismatch in polarity and the inability of these solvents to participate in hydrogen
bonding prevent effective solvation of the highly polar solute molecule.[7] Studies on other
simple imidazoles have shown very low solubility in solvents like toluene and chloroalkanes.

[8]
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Representative . . Primary Interaction
Solvent Class Predicted Solubility .
Solvents Mechanism
) Water, Methanol, ) Hydrogen Bonding,
Polar Protic High i )
Ethanol Dipole-Dipole
) DMSO, DMF, _ _ _
Polar Aprotic o Moderate to High Dipole-Dipole
Acetonitrile
Hexane, Toluene, van der Waals forces
Nonpolar ) Low to Insoluble
Diethyl Ether (unfavorable)

Experimental Determination of Thermodynamic
Solubility

While predictions are useful, quantitative data must be obtained through rigorous
experimentation. Low solubility can lead to unreliable results in in-vitro tests and poor
bioavailability.[9][10] The "gold standard" for determining the true equilibrium (or
thermodynamic) solubility of a compound is the shake-flask method.[5][11]

The Shake-Flask Method

The shake-flask method is designed to determine the maximum concentration of a solute that
can be dissolved in a solvent at equilibrium at a specific temperature.[11] The core principle
involves creating a saturated solution in the presence of an excess of the solid compound,
allowing the system to reach a thermodynamic equilibrium between the dissolved and
undissolved states.[5][11]

Detailed Step-by-Step Protocol

The following protocol outlines a robust, self-validating procedure for determining the solubility
of 1H-imidazol-1-ylmethanol.
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Step 1: Preparation
Add excess solid 1H-imidazol-1-ylmethanol
to a known volume of solvent in a sealed vial.

:

Step 2: Equilibration
Agitate the suspension at a constant
temperature (e.g., 25°C or 37°C)
for an extended period (e.g., 24-48 hours).

'

Step 3: Phase Separation
Allow the suspension to settle.
Separate the undissolved solid via
centrifugation or filtration (e.g., 0.22 um filter).

:

Step 4: Sample Preparation
Carefully withdraw an aliquot of the
clear supernatant. Dilute with a suitable
mobile phase for analysis.

:

Step 5: Quantification
Analyze the concentration of the dissolved
compound in the diluted supernatant using
a validated analytical method (e.g., HPLC-UV).

'

Step 6: Calculation
Calculate the original concentration in mg/mL
or ug/mL, accounting for the dilution factor.
This is the equilibrium solubility.

Click to download full resolution via product page

Workflow for the Shake-Flask Solubility Assay.

Materials and Equipment:

e Solid 1H-imidazol-1-yImethanol

o Selected solvents (e.g., phosphate-buffered saline pH 7.4, water, ethanol)
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e Glass vials with screw caps

o Orbital shaker with temperature control

o Centrifuge or filtration apparatus (e.g., syringe filters)
o Calibrated pipettes

e High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis
spectrophotometer

Procedure:

o Preparation of Solutions: Prepare all necessary solvents and buffers. For aqueous
measurements, ensure the pH of the buffer is accurately set and recorded.[12]

e Addition of Compound: Add an excess amount of solid 1H-imidazol-1-ylmethanol to a vial
containing a precise volume of the test solvent. The presence of visible undissolved solid is
essential to ensure saturation is reached.[5]

» Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant
temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance)
and agitation speed.[11][12] Allow the mixture to equilibrate for a sufficient duration, typically
24 t0 48 hours.[10][13]

o Phase Separation: After equilibration, remove the vials and allow the undissolved solid to
sediment. To obtain a clear supernatant free of solid particles, either centrifuge the samples
or filter the solution through a chemically inert, low-binding filter (e.g., 0.22 um PTFE).[9][12]
This step is critical to avoid artificially high results.

e Analysis: Carefully take a known volume of the clear supernatant and dilute it with a suitable
solvent to fall within the linear range of the analytical method. Quantify the concentration of
1H-imidazol-1-yImethanol using a pre-validated HPLC-UV or UV-Vis spectroscopy method
against a standard curve.[12][14]

Causality in Protocol Design: Justification for Key Steps
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Why use excess solid? To ensure that the solution becomes saturated. The definition of
equilibrium solubility is the concentration of a saturated solution, which can only be achieved
when there is an equilibrium with undissolved solid.[5]

Why agitate for 24-48 hours? Dissolution can be a slow process. Extended agitation at a
constant temperature is necessary to ensure the system reaches a true thermodynamic

equilibrium, where the rate of dissolution equals the rate of precipitation.[10][11] Shorter

incubation times may result in an underestimation of the true solubility.

Why control temperature? Solubility is temperature-dependent. For most solids, solubility
increases with temperature. Reporting a solubility value without specifying the temperature
renders the data meaningless and non-reproducible.[5][13]

Why filter or centrifuge? The analysis must be performed only on the dissolved compound.
Any suspended solid microparticles will be measured by the analytical instrument, leading to
a significant overestimation of solubility.[9][12]

Applications in Research and Drug Development

A thorough understanding of a compound's solubility is not an academic exercise; it is a

fundamental requirement for successful drug development.[9][10]

o Pre-formulation: Solubility data guides the selection of appropriate excipients and dosage
forms (e.g., solutions, suspensions, solid dispersions).

Bioavailability: A drug must be in a dissolved state to be absorbed across the gut wall. Poor
agueous solubility is a primary cause of low and erratic oral bioavailability.[9]

In Vitro Screening: Inaccurate assumptions about solubility can lead to false negatives in
biological assays. If a compound precipitates in the assay medium, its effective concentration
will be much lower than intended, potentially masking its true activity.[10]

Conclusion

1H-imidazol-1-ylmethanol is a highly polar molecule whose solubility is governed by its strong

capacity for hydrogen bonding and the basicity of its imidazole ring. It is predicted to be highly

soluble in polar protic solvents like water and alcohols, with significantly lower solubility in
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nonpolar media. The influence of pH on its aqueous solubility is a critical factor that must be

considered in any experimental design or formulation strategy. For accurate and reliable

guantification, the shake-flask method remains the definitive approach, providing the

thermodynamic solubility data necessary to guide informed decisions in research and

pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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